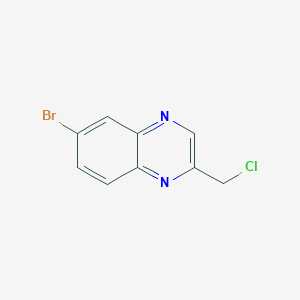

6-Bromo-2-(chloromethyl)quinoxaline

CAS No.:

Cat. No.: VC15926178

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2 |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 6-bromo-2-(chloromethyl)quinoxaline |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |

| Standard InChI Key | NCJIFEVGFQWQMG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1Br)CCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Bromo-2-(chloromethyl)quinoxaline (CHBrClN) features a bicyclic quinoxaline core with substituents influencing its electronic and steric properties. The bromine atom at the 6-position introduces electron-withdrawing effects, while the chloromethyl group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution reactions .

Spectral Characterization

Data from analogous compounds, such as 6-bromo-2,3-bis(chloromethyl)quinoxaline, provide reference benchmarks. Key spectral features include:

-

H-NMR (CDCl): Peaks at δ 5.02 (s, 4H) for chloromethyl protons and aromatic signals between δ 7.88–8.29 .

-

C-NMR: Resonances at δ 44.1–44.2 (CHCl) and 125.3–151.6 ppm for aromatic carbons .

-

IR: Stretching vibrations at 3019 cm (C-H) and 727 cm (C-Cl) .

Table 1: Comparative Spectral Data for Halomethyl Quinoxalines

| Compound | H-NMR (δ) | C-NMR (δ) | IR (cm) |

|---|---|---|---|

| 6-Bromo-2,3-bis(chloromethyl)quinoxaline | 5.02 (s, 4H), 7.88–8.29 | 44.1–44.2, 125.3–151.6 | 3019, 727 |

| 6-Bromo-3-chlorophenyl-methyl-2-methoxy-quinoline | 3.90 (s, 3H), 7.45–8.10 | 56.1 (OCH), 115–152 | 2924, 1597 |

Synthesis Methodologies

Halogenation Strategies

The chloromethyl group is typically introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, 6-bromo-2,3-bis(chloromethyl)quinoxaline is synthesized by reacting bromomethyl precursors with chlorinating agents like phosphorus oxychloride (POCl) in the presence of DMF . A representative pathway involves:

-

Bromination: Quinoxaline derivatives are brominated at the 6-position using N-bromosuccinimide (NBS) or Br.

-

Chloromethylation: Treatment with POCl and DMF generates chloromethyl groups via Vilsmeier-Haack intermediates .

Table 2: Synthetic Yields for Halomethyl Quinoxalines

| Precursor | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-3-hydrocinnamamide | POCl, DMF | 86 | |

| 6-Bromo-2-bromomethylquinoxaline | KCl, 18-crown-6 | 76 |

Biological Activity and Applications

Antiviral Mechanisms

Quinoxaline derivatives interfere with viral replication by binding to DNA or inhibiting ATP synthase. For example, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits HSV-1 at 1–5 µM . Structural analogs of 6-bromo-2-(chloromethyl)quinoxaline may similarly target viral polymerases or helicases.

Pharmacological and Industrial Relevance

Drug Intermediate Utility

6-Bromo-2-(chloromethyl)quinoxaline serves as a precursor for antitubercular agents like TMC-207. Its chloromethyl group undergoes cross-coupling reactions to introduce pharmacophores, as demonstrated in patent CN102850269A .

Material Science Applications

Electron-deficient quinoxalines are employed in organic semiconductors. The bromine and chloromethyl groups enable functionalization for tuning electronic properties, such as in OLEDs or photovoltaic cells .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from low yields (18–84%) due to by-product formation during halogenation . Future work should explore catalytic systems (e.g., Pd/Cu) for regioselective chloromethylation.

Toxicity Profiling

While chloromethyl groups enhance bioactivity, they may confer cytotoxicity. Structure-activity relationship (SAR) studies are needed to balance efficacy and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume